t-Boc-N-amido-PEG4-(CH2)3CO2H
Overview
Description
T-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-N-amido-PEG4-(CH2)3CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG4-(CH2)3CO2H is C17H33NO8 . It has a molecular weight of 379.45 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-N-amido-PEG4-(CH2)3CO2H can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular formula of t-Boc-N-amido-PEG4-(CH2)3CO2H is C17H33NO8 . It has a molecular weight of 379.45 g/mol . The elemental analysis shows that it contains C, 53.81; H, 8.77; N, 3.69; O, 33.73 .Scientific Research Applications
Drug Delivery
The compound is used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .
Antibody-Drug Conjugates
It can be synthetically incorporated into antibody-drug conjugates . These are antibodies that are linked to biologically active drugs through chemical linkers with labile bonds. By combining the unique targeting of monoclonal antibodies with the cancer-killing ability of cytotoxic drugs, antibody-drug conjugates allow sensitive discrimination between healthy and diseased tissue .
Proteolysis-Targeting Chimeras (PROTACs)
The compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Pegylation Reactions
The compound is suitable for pegylation reactions . Pegylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
Synthesis of Amide Bonds
The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This property is useful in peptide synthesis and other areas of organic chemistry .
Deprotection Reactions
The Boc group of the compound can be deprotected under mild acidic conditions to form the free amine . This property is useful in the synthesis of a variety of chemical compounds .
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The hydrophilic PEG spacer in t-Boc-N-amido-PEG4-(CH2)3CO2H increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG4-(CH2)3CO2H. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJGFRNCJSOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG4-(CH2)3CO2H |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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